molecular formula C13H14N2O6S B2643704 (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-60-0

(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2643704
CAS No.: 869070-60-0
M. Wt: 326.32
InChI Key: RBTKFOJJHMTEHU-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by sulfonation and subsequent attachment of the methoxyphenyl group.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Sulfonation: The pyrimidine ring is then sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.

    Attachment of Methoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or even further to a sulfide under strong reducing conditions.

    Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where various nucleophiles can replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonic acids or sulfides.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonate groups. It may also serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonate group enhances solubility and reactivity, making it useful in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with molecular targets through its sulfonate and methoxyphenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

    (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group, offering different reactivity and applications.

    (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-thiolate: Features a thiolate group, which can engage in different types of chemical reactions.

Uniqueness

The presence of the sulfonate group in (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate imparts unique solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

IUPAC Name

(2-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-7-5-4-6-9(10)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTKFOJJHMTEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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